Superior Potency vs. Imipramine in Norepinephrine Potentiation and Behavioral Despair
In a direct head-to-head comparison, Eclanamine maleate (U-48,753E) was found to be considerably more potent than imipramine in tests of norepinephrine potentiation and behavioral despair [1]. The study evaluated antidepressant-like activity using standard preclinical models, demonstrating a quantifiable advantage for Eclanamine.
| Evidence Dimension | Potency in norepinephrine potentiation and behavioral despair assays |
|---|---|
| Target Compound Data | Considerably more potent than imipramine |
| Comparator Or Baseline | Imipramine |
| Quantified Difference | Considerably more potent (exact fold-difference not numerically specified in the abstract, but described as 'considerably more potent') |
| Conditions | In vivo rodent models: norepinephrine potentiation test, tetrabenazine antagonism, and behavioral despair test (Porsolt forced swim test) |
Why This Matters
This establishes Eclanamine maleate as a high-potency research tool for investigating noradrenergic mechanisms in depression models, providing a stronger signal than the classic comparator imipramine at potentially lower doses.
- [1] Vonvoigtlander, P.F., Triezenberg, H.J., Losey, E.G. and Gay, D.D. (1983), U-48,753E: A potent, structurally novel antidepressant-like agent. Drug Dev. Res., 3: 545-554. doi:10.1002/ddr.430030606 View Source
